molecular formula C13H21NOS B2391150 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 1705337-60-5

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

Cat. No.: B2391150
CAS No.: 1705337-60-5
M. Wt: 239.38
InChI Key: UDLSWMFJZHDPPE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)pent-4-en-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include:

  • Formation of the bicyclic core through a cyclization reaction.
  • Introduction of the methylthio group via nucleophilic substitution.
  • Addition of the pent-4-en-1-one moiety through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pent-4-en-1-one moiety can be reduced to an alcohol.

    Substitution: The bicyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclic compounds.

Scientific Research Applications

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methylthio group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one: Similar structure but lacks the double bond in the pent-4-en-1-one moiety.

    1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one: Shorter carbon chain in the side group.

Uniqueness

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is unique due to its combination of a bicyclic core with a methylthio group and a pent-4-en-1-one moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-3-4-5-13(15)14-10-6-7-11(14)9-12(8-10)16-2/h3,10-12H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSWMFJZHDPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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